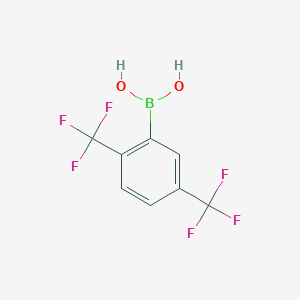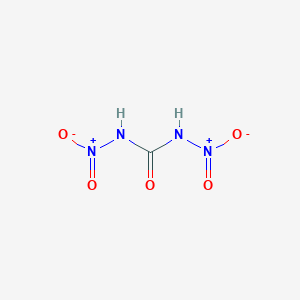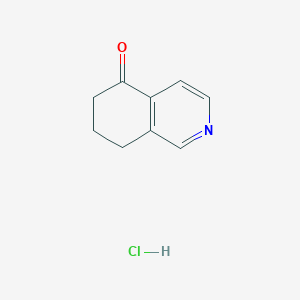
(2-Azidoethoxy)(tert-butyl)dimethylsilane
Overview
Description
(2-Azidoethoxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C8H19N3OSi. It is a silicon-based compound that features an azido group attached to an ethoxy group, which is further bonded to a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethoxy)(tert-butyl)dimethylsilane typically involves the reaction of (2-bromoethoxy)(tert-butyl)dimethylsilane with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azido compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (2-Azidoethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Substitution: Formation of various substituted ethoxy compounds.
Reduction: Formation of (2-aminoethoxy)(tert-butyl)dimethylsilane.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: (2-Azidoethoxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of azido-functionalized silanes and siloxanes. These compounds are valuable intermediates in the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized in bioorthogonal chemistry, where it serves as a precursor for the introduction of azido groups into biomolecules. This allows for subsequent labeling and detection using click chemistry techniques.
Medicine: The compound’s ability to undergo click chemistry reactions makes it useful in the development of drug delivery systems and diagnostic tools. It can be employed to attach therapeutic agents or imaging probes to specific biological targets.
Industry: In industrial applications, this compound is used in the production of specialty polymers and materials. Its reactivity with various functional groups allows for the modification of polymer properties, enhancing their performance in specific applications.
Mechanism of Action
The mechanism of action of (2-Azidoethoxy)(tert-butyl)dimethylsilane primarily involves its azido group, which can participate in a variety of chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label and detect biomolecules.
Molecular Targets and Pathways: In biological systems, the azido group can be introduced into proteins, nucleic acids, and other biomolecules. The subsequent click chemistry reactions enable the attachment of various probes and therapeutic agents, facilitating the study of biological processes and the development of targeted therapies.
Comparison with Similar Compounds
(2-Azidoethoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of tert-butyl dimethylsilane.
(2-Azidoethoxy)triethylsilane: Similar structure but with a triethylsilane group.
(2-Azidoethoxy)triisopropylsilane: Similar structure but with a triisopropylsilane group.
Uniqueness: (2-Azidoethoxy)(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
2-azidoethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3OSi/c1-8(2,3)13(4,5)12-7-6-10-11-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOURPSKAHEJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554477 | |
| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113274-21-8 | |
| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)






![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)






